5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde
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Overview
Description
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde: is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol This compound is known for its unique structural features, which include a dimethylaminomethyl group, a hydroxy group, and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 5-Dimethylaminomethyl-2-hydroxy-3-methoxybenzoic acid
Reduction: 5-Dimethylaminomethyl-2-hydroxy-3-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the aldehyde, hydroxy, and methoxy groups, play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzaldehyde: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.
5-Dimethylaminomethyl-2-hydroxybenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
5-Dimethylaminomethyl-3-methoxybenzaldehyde: Lacks the hydroxy group, leading to variations in its chemical behavior.
Uniqueness
5-Dimethylaminomethyl-2-hydroxy-3-methoxy-benzaldehyde is unique due to the presence of all three functional groups (dimethylaminomethyl, hydroxy, and methoxy) on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-2-hydroxy-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)6-8-4-9(7-13)11(14)10(5-8)15-3/h4-5,7,14H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQMFVSZOJWES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)OC)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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